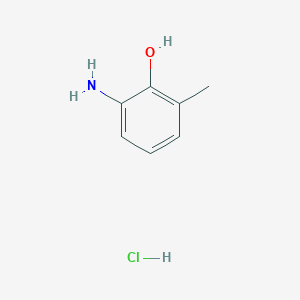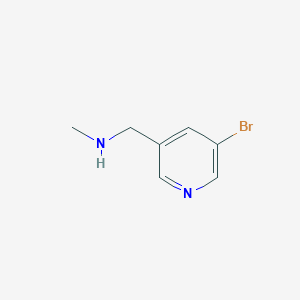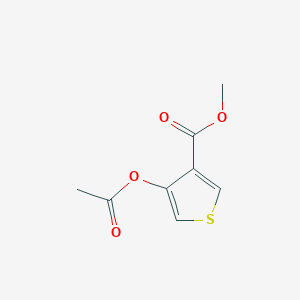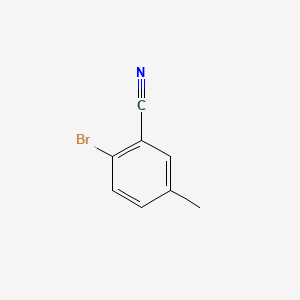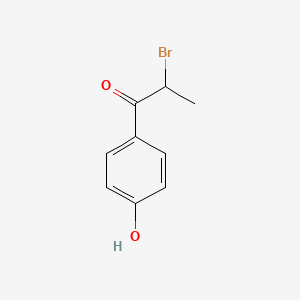
2-Brom-1-(4-Hydroxyphenyl)propan-1-on
Übersicht
Beschreibung
2-Bromo-1-(4-hydroxyphenyl)propan-1-one, also known as w-Bromo-4-Hydroxyacetophenone, is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . This compound is commonly used in organic synthesis due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-hydroxyphenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one is the protein tyrosine phosphatase (PTP) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. They play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Bromo-1-(4-hydroxyphenyl)propan-1-one acts as a PTP inhibitor . It has a cellular permeability and inhibits the activity of SHP-1 (ΔSH2) and PTP1B . The Ki values for SHP-1 (ΔSH2) and PTP1B are 43 μM and 42 μM respectively . By inhibiting these enzymes, the compound can modulate the phosphorylation state of tyrosine residues in proteins, thereby affecting the activity of these proteins and the cellular processes they regulate .
Biochemical Pathways
The inhibition of PTPs by 2-Bromo-1-(4-hydroxyphenyl)propan-1-one affects various biochemical pathways. These pathways are primarily involved in signal transduction, as the phosphorylation state of proteins is a key mechanism by which cells respond to external signals . The downstream effects of this inhibition are complex and depend on the specific proteins and pathways involved .
Pharmacokinetics
Its molecular weight (22907 g/mol) and physical properties suggest that it may have reasonable bioavailability. It is a solid at room temperature and has a low solubility at room temperature . It is soluble in organic solvents such as ethanol and ether , which could potentially be used to improve its bioavailability.
Result of Action
The molecular and cellular effects of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one’s action are primarily due to its inhibition of PTPs. By altering the phosphorylation state of proteins, it can affect a wide range of cellular processes. The specific effects will depend on the particular proteins and pathways involved .
Action Environment
The action, efficacy, and stability of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds that can interact with it or the targets it acts upon .
Biochemische Analyse
Biochemical Properties
2-Bromo-1-(4-hydroxyphenyl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B, with Ki values of 43 μM and 42 μM, respectively . These interactions are crucial as they can modulate signaling pathways involved in cell growth, differentiation, and metabolism.
Cellular Effects
2-Bromo-1-(4-hydroxyphenyl)propan-1-one has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PTPs can lead to altered phosphorylation states of key signaling molecules, thereby impacting cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of PTPs, inhibiting their activity and preventing the dephosphorylation of target proteins . This inhibition leads to the accumulation of phosphorylated proteins, which can activate or deactivate downstream signaling pathways. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one can change over time. The compound is relatively stable under inert gas (nitrogen or argon) at 2-8°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of PTP activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PTP activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects.
Metabolic Pathways
2-Bromo-1-(4-hydroxyphenyl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, its inhibition of PTPs can lead to changes in the phosphorylation states of metabolic enzymes, thereby altering their activity and the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution can also be affected by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
2-Bromo-1-(4-hydroxyphenyl)propan-1-one is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the nucleus or mitochondria . This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-1-(4-hydroxyphenyl)propan-1-one can be synthesized through the reaction of phenol and bromoacetone under alkaline conditions . The reaction is typically carried out at room temperature and is neutralized with an acid after completion.
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted phenylpropanones.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in alcohols .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-hydroxypropiophenone
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Comparison: 2-Bromo-1-(4-hydroxyphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher efficacy in enzyme inhibition and greater versatility in synthetic applications .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFSREJMXIMHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504370 | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53946-87-5 | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



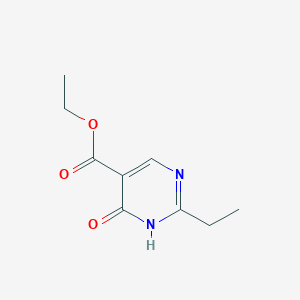
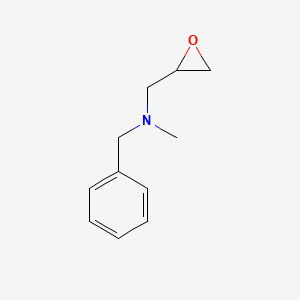
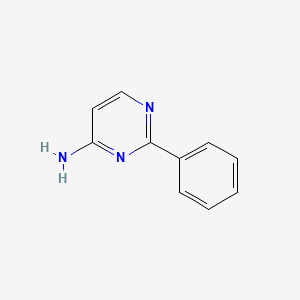
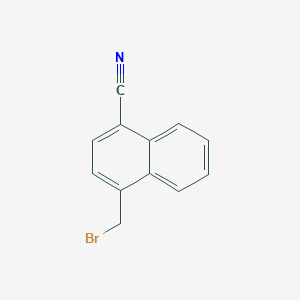
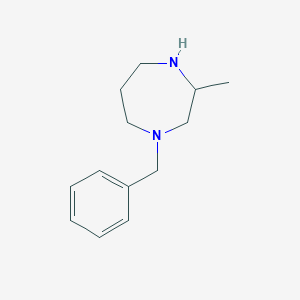
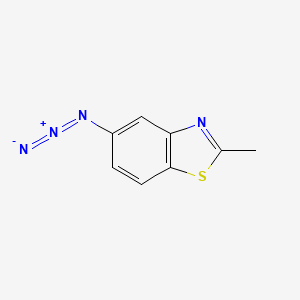

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)
